N-Benzoyl-L-Phenylalanine Methyl Ester
Overview
Description
N-Benzoyl-L-Phenylalanine Methyl Ester is a chemical compound with the molecular formula C17H17NO3. It is an ester derivative of N-Benzoyl-L-Phenylalanine and is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its benzoyl group attached to the nitrogen atom of L-Phenylalanine, with a methyl ester group at the carboxyl end.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzoyl-L-Phenylalanine Methyl Ester typically involves the protection of the amino group of L-Phenylalanine followed by esterification and benzoylation. One common method includes:
Protection of the Amino Group: The amino group of L-Phenylalanine is protected using a suitable protecting group such as a carbamate.
Esterification: The carboxyl group of the protected L-Phenylalanine is esterified using methanol in the presence of an acid catalyst.
Benzoylation: The protected and esterified L-Phenylalanine is then reacted with benzoyl chloride in the presence of a base to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the protection, esterification, and benzoylation reactions.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: N-Benzoyl-L-Phenylalanine Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form N-Benzoyl-L-Phenylalanine.
Reduction: The benzoyl group can be reduced to form the corresponding amine.
Substitution: The benzoyl group can be substituted with other acyl groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Acylating agents such as acyl chlorides in the presence of a base.
Major Products:
Hydrolysis: N-Benzoyl-L-Phenylalanine.
Reduction: L-Phenylalanine Methyl Ester.
Substitution: Various N-acyl-L-Phenylalanine Methyl Esters.
Scientific Research Applications
N-Benzoyl-L-Phenylalanine Methyl Ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an inhibitor of aromatase, an enzyme involved in estrogen production, making it a candidate for cancer therapy.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of various bioactive compounds.
Mechanism of Action
N-Benzoyl-L-Phenylalanine Methyl Ester exerts its effects primarily through enzyme inhibition. It acts as a competitive inhibitor of aromatase, an enzyme that converts androstenedione and testosterone to estrogens. By inhibiting aromatase, it reduces the production of estrogen, which is beneficial in the treatment of estrogen receptor-positive breast cancer. The compound binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site.
Comparison with Similar Compounds
N-Benzoyl-D-Phenylalanine Methyl Ester: The D-isomer of the compound with similar properties but different stereochemistry.
N-Acetyl-L-Phenylalanine Methyl Ester: An acetylated derivative with different reactivity and applications.
L-Phenylalanine Methyl Ester: The non-benzoylated ester with distinct chemical behavior.
Uniqueness: N-Benzoyl-L-Phenylalanine Methyl Ester is unique due to its specific benzoyl group, which imparts distinct chemical properties and biological activities. Its ability to inhibit aromatase sets it apart from other similar compounds, making it a valuable tool in cancer research and therapy.
Properties
IUPAC Name |
methyl (2S)-2-benzamido-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-21-17(20)15(12-13-8-4-2-5-9-13)18-16(19)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3,(H,18,19)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQQPHKRRCUYLA-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3005-61-6 | |
Record name | L-Phenylalanine, N-benzoyl-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003005616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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